molecular formula C18H16F2N4O B3213660 N1-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine CAS No. 1123515-40-1

N1-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine

Cat. No. B3213660
Key on ui cas rn: 1123515-40-1
M. Wt: 342.3 g/mol
InChI Key: DGTYABDLSDNELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293757B2

Procedure details

A suspension of 5-(4-(difluoromethoxy)phenyl)-N-(4-methyl-3-nitrophenyl)pyrimidin-2-amine 28a (1.5 mmol) and SnCl2.2H2O (4.5 mmol) in 1N NaHSO4 (50 mL) and 1,4-dioxane (50 mL) is heated at 100° C. for 1 h. The solvent is removed under vacuum and the residue dissolved in 5% NaOH and extracted with DCM (3×50 mL). The organic layer is washed with 5% NaOH (1×50 mL), water (1×50 mL), brine, dried over Na2SO4 and concentrated to afford N1-(5-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)-4-methylbenzene-1,3-diamine 29a which is used without further purification. 1H NMR (400 MHz, d6-DMSO) δ 9.44 (s, 1H), 8.76 (s, 2H), 7.76 (d, J=8.4 Hz, 2H), 7.27 (d, J=8.8 Hz, 2H), 7.30 (t, J=74.4 Hz, 1H), 7.07 (d, J=2.0 Hz, 1H), 6.90 (dd, J=2.0, 8.0 Hz, 1H), 6.82 (d, J=8.4 Hz, 1H), 4.95 (bs, 2H), 2.02 (s, 3H). MS (m/z) (M+1)+: 343.1.
Name
5-(4-(difluoromethoxy)phenyl)-N-(4-methyl-3-nitrophenyl)pyrimidin-2-amine
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:27])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:11]=[N:12][C:13]([NH:16][C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[C:19]([N+:24]([O-])=O)[CH:18]=3)=[N:14][CH:15]=2)=[CH:6][CH:5]=1.O.O.Cl[Sn]Cl>OS([O-])(=O)=O.[Na+].O1CCOCC1>[F:27][CH:2]([F:1])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[N:14][C:13]([NH:16][C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[C:19]([NH2:24])[CH:18]=3)=[N:12][CH:11]=2)=[CH:6][CH:5]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
5-(4-(difluoromethoxy)phenyl)-N-(4-methyl-3-nitrophenyl)pyrimidin-2-amine
Quantity
1.5 mmol
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C=1C=NC(=NC1)NC1=CC(=C(C=C1)C)[N+](=O)[O-])F
Name
Quantity
4.5 mmol
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 5% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×50 mL)
WASH
Type
WASH
Details
The organic layer is washed with 5% NaOH (1×50 mL), water (1×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C=1C=NC(=NC1)NC1=CC(=C(C=C1)C)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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